3-methoxy-1-methyl-N-((1-methylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide
説明
3-Methoxy-1-methyl-N-((1-methylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a pyrazole-derived carboxamide characterized by a methoxy group at the 3-position, a methyl group at the 1-position of the pyrazole ring, and a (1-methylpiperidin-4-yl)methyl substituent on the amide nitrogen (Figure 1).
特性
IUPAC Name |
3-methoxy-1-methyl-N-[(1-methylpiperidin-4-yl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-16-6-4-10(5-7-16)8-14-12(18)11-9-17(2)15-13(11)19-3/h9-10H,4-8H2,1-3H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDQXQMFQUAURA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C2=CN(N=C2OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-Methoxy-1-methyl-N-((1-methylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide (referred to as compound A) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of compound A, focusing on its synthesis, mechanisms of action, and efficacy across various biological models.
Chemical Structure and Properties
Compound A belongs to a class of compounds characterized by a pyrazole core, which is known for its diverse pharmacological properties. The molecular formula of compound A is , and its structure includes a methoxy group and a piperidine moiety that may influence its biological interactions.
The biological activity of compound A can be attributed to several mechanisms:
-
Anticancer Activity :
- Studies indicate that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, a related study demonstrated that compounds containing the 1H-pyrazole scaffold exhibited significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, which is crucial for halting tumor progression.
- Kinase Inhibition :
- Anti-inflammatory Properties :
Biological Evaluation
The biological evaluation of compound A has been conducted through various in vitro and in vivo studies:
In Vitro Studies
- Cell Viability Assays :
| Cell Line | IC50 (µM) | Control (Cisplatin) IC50 (µM) |
|---|---|---|
| MDA-MB-231 | 0.41 | 1.32 |
| HepG2 | 0.36 | 1.40 |
| A549 | 0.79 | 6.24 |
In Vivo Studies
- Tumor Models :
Case Studies
Several case studies highlight the efficacy of compound A:
-
Breast Cancer Study :
- A study involving MDA-MB-231 cells demonstrated that treatment with compound A resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
-
Liver Cancer Study :
- Another investigation showed that compound A inhibited HepG2 cell proliferation by inducing cell cycle arrest at the G1 phase, leading to decreased tumor growth in xenograft models.
類似化合物との比較
Comparison with Similar Compounds
The following table summarizes key structural and functional features of 3-methoxy-1-methyl-N-((1-methylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide and related compounds:
Structural and Functional Analysis
Core Heterocycle Variations: The target compound and the kallikrein inhibitor in share the pyrazole-4-carboxamide core, but the latter incorporates a methoxymethyl group and fluorinated pyridine moieties, enhancing enzyme-binding specificity.
Nitro () and methoxy () groups influence electronic properties: nitro groups may confer electrophilicity, while methoxy groups enhance solubility.
Pharmacological Implications :
- While the kallikrein inhibitor () demonstrates therapeutic enzyme targeting, the absence of direct data for the target compound necessitates extrapolation. Piperidine-containing analogs (e.g., ) are often explored in neuropharmacology, hinting at possible CNS applications.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
